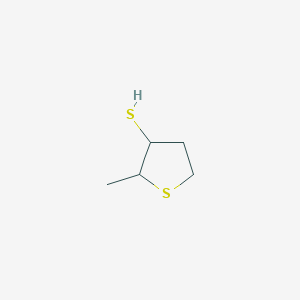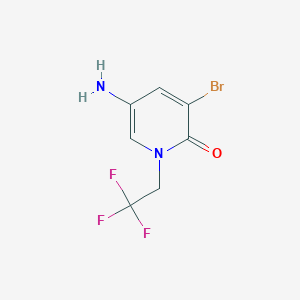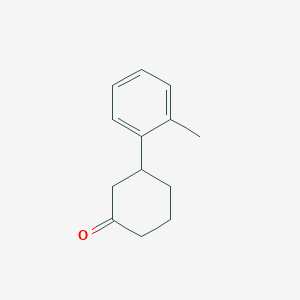
2-Methylthiolane-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthiolane-3-thiol is an organic compound with the molecular formula C5H10S2. It is a sulfur-containing compound, specifically a thiol, which is characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of thiols, including 2-Methylthiolane-3-thiol, typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, which directly produces the thiol .
Industrial Production Methods
Industrial production of thiols often employs similar synthetic routes but on a larger scale. The use of thiourea and alkyl halides is common due to the efficiency and relatively mild reaction conditions. Additionally, industrial processes may incorporate continuous flow reactors to enhance production efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylthiolane-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Aplicaciones Científicas De Investigación
2-Methylthiolane-3-thiol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methylthiolane-3-thiol involves its reactivity with various molecular targets. The sulfhydryl group can form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity is crucial in processes such as enzyme catalysis and protein folding, where disulfide bond formation and reduction play essential roles .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: Another thiol with a similar structure but a simpler alkyl chain.
1-Butanethiol: A thiol with a longer alkyl chain, resulting in different physical properties.
Uniqueness
2-Methylthiolane-3-thiol is unique due to its specific molecular structure, which imparts distinct chemical reactivity and physical properties. Its cyclic structure differentiates it from linear thiols like ethanethiol and 1-butanethiol, leading to variations in odor, boiling point, and solubility .
Propiedades
Número CAS |
57067-07-9 |
|---|---|
Fórmula molecular |
C5H10S2 |
Peso molecular |
134.3 g/mol |
Nombre IUPAC |
2-methylthiolane-3-thiol |
InChI |
InChI=1S/C5H10S2/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 |
Clave InChI |
DPEXPKGKIRGPKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCS1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)




![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)


![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)

